molecular formula C6H2Cl2N2O B134506 2,6-Dichloro-4-isocyanatopyridine CAS No. 159178-03-7

2,6-Dichloro-4-isocyanatopyridine

Cat. No. B134506
CAS RN: 159178-03-7
M. Wt: 189 g/mol
InChI Key: OCDFIQXUCLQQHY-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-isocyanatopyridine (DCIP) is an organic compound that has a wide range of applications in the chemical and pharmaceutical industries. It is a versatile reagent that can be used in a variety of reactions, such as the synthesis of polymers, organic compounds, and pharmaceuticals. DCIP is also used in the synthesis of a variety of other compounds, such as polyphosphazenes, polyurethanes, and polyesters. Additionally, DCIP is used in the production of agrochemicals, dyes, and pigments.

Scientific Research Applications

Chemical Synthesis and Functionalization

2,6-Dichloro-4-isocyanatopyridine and its derivatives are primarily used in chemical synthesis and functionalization. For example, the reaction of 5-substituted 4,6-dichloro-2-aminopyrimidines with oxalyl chloride yields 2-isocyanatopyrimidines, a process that is critical in creating complex chemical structures (Boldyrev et al., 1977). Moreover, strategies for selective functionalization of dichloropyridines, including this compound, are significant for precise molecular modifications (Marzi et al., 2001).

Catalysis and Polymer Synthesis

Compounds derived from this compound are used in catalysis and polymer synthesis. For instance, pyridine-containing diisocyanates, synthesized from this compound, are used for creating polyureas, demonstrating its application in polymer chemistry (Tamami & Koohmareh, 2007).

Complex Chemistry and Biological Sensing

This compound derivatives are also used in complex chemistry and biological sensing. For example, derivatives of 2,6-di(pyrazol-1-yl)pyridine, closely related to this compound, have been used as ligands in luminescent lanthanide compounds for biological sensing (Halcrow, 2005).

Optical Properties and Sensing Applications

The optical properties of this compound derivatives have been extensively studied, with applications in colorimetric and luminescent pH sensors. These properties are significantly influenced by solvent polarity and hydrogen bonding parameters, highlighting their potential in sensing applications (Hadad et al., 2011).

Safety and Hazards

2,6-Dichloro-4-isocyanatopyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and an allergic skin reaction. It is toxic if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation and is harmful if swallowed or in contact with skin .

properties

IUPAC Name

2,6-dichloro-4-isocyanatopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O/c7-5-1-4(9-3-11)2-6(8)10-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDFIQXUCLQQHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381828
Record name 2,6-dichloro-4-isocyanatopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159178-03-7
Record name 2,6-dichloro-4-isocyanatopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-4-isocyanatopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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